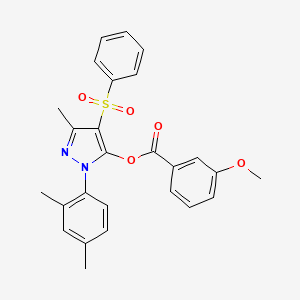

![molecular formula C18H15N3O4S B2761670 (2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)(3-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone CAS No. 1323792-06-8](/img/structure/B2761670.png)

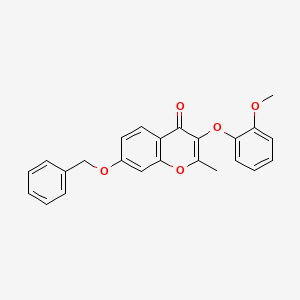

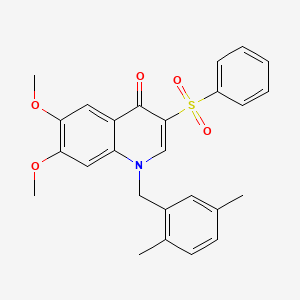

(2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)(3-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“(2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)(3-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone” is a complex organic compound . It has been mentioned in the context of Pd-Catalyzed Asymmetric Intramolecular Aryl C–O Bond Formation .

Synthesis Analysis

The synthesis of similar compounds has been discussed in several studies. For instance, a desymmetrization strategy of Pd-catalyzed intramolecular asymmetric aryl C O coupling of 2-(2-halophenoxy)-− propane-1,3-diols was developed . Another approach involved the use of methyl acrylate and then removing the methyl group with LiOH after cyclization .Molecular Structure Analysis

The molecular structure of similar compounds has been analyzed using density functional theory (DFT) with a B3LYP functional and 6-31G (d,p) basis set .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of similar compounds have been studied. One of the key steps in the synthesis process is the Pd-catalyzed highly enantioselective intramolecular O-arylation .Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been analyzed using computational methods. For instance, the electronic properties were computed using Time-Dependent density functional theory (TD-DFT) with a B3LYP functional and 6-31G (d,p) basis set for the optimized geometries .Aplicaciones Científicas De Investigación

PARP1 Inhibition

Poly (ADP-ribose) polymerase 1 (PARP1) is an enzyme involved in DNA repair processes. Researchers have explored PARP1 inhibitors as potential anticancer drugs. In a study, compound (2,3-dihydro-1,4-benzodioxine-5-carboxamide) (also known as Compound 4 ) emerged as a lead inhibitor. Further chemical modifications yielded (Z)-2-(4-hydroxybenzylidene)-3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine-8-carboxamide as the most potent PARP1 inhibitor from this series .

B-Raf Kinase Inhibition

Novel derivatives containing 2,3-dihydrobenzo[b][1,4]dioxin have been investigated as inhibitors of B-Raf kinase. These compounds show promise in cancer therapy by targeting specific signaling pathways .

Quorum-Sensing Inhibition

In the LasB system, certain derivatives of 2,3-dihydrobenzo[b][1,4]dioxin demonstrated quorum-sensing inhibition. Compounds 3, 6, and 7 exhibited activity against LasB, a virulence factor in Pseudomonas aeruginosa infections .

Asymmetric Intramolecular Aryl C–O Bond Formation

Researchers have developed a palladium-catalyzed enantioselective intramolecular O-arylation using (2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanols . This method enables the synthesis of important chiral compounds through asymmetric desymmetrization .

(2,3-Dihydrobenzo[b][1,4]oxathiin-3-yl)methanol Synthesis

These compounds were synthesized via reactions of aryloxymethylthiiranes and N-bromosuccinimide (NBS). The mechanism involves intramolecular aromatic electrophilic substitution, leading to the formation of (2,3-dihydrobenzo[b][1,4]oxathiin-3-yl)methanols .

Propiedades

IUPAC Name |

2,3-dihydro-1,4-benzodioxin-3-yl-[3-(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)azetidin-1-yl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15N3O4S/c22-18(14-10-23-12-4-1-2-5-13(12)24-14)21-8-11(9-21)17-19-16(20-25-17)15-6-3-7-26-15/h1-7,11,14H,8-10H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWNSNTVZYVOXJG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1C(=O)C2COC3=CC=CC=C3O2)C4=NC(=NO4)C5=CC=CS5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15N3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

369.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

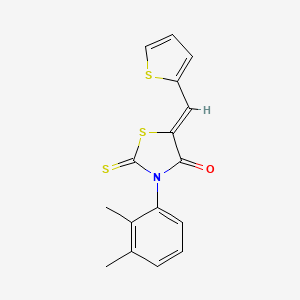

![Tert-butyl N-(5-azaspiro[2.5]octan-7-yl)carbamate](/img/structure/B2761588.png)

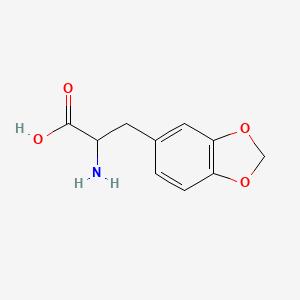

![3-(4-Fluorophenyl)-1-(4-methoxybenzoyl)-1,4-diazaspiro[4.5]dec-3-ene-2-thione](/img/structure/B2761596.png)

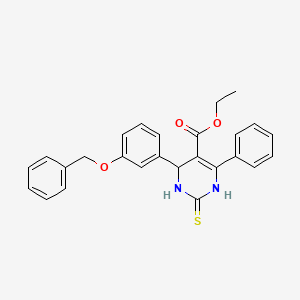

![N-(3-nitrophenyl)-2-(1-phenylpyrazolo[3,4-d]pyrimidin-4-yl)sulfanylacetamide](/img/structure/B2761602.png)

![5-[(4-Chloranylphenoxy)methyl]-1h-1,2,3,4-Tetrazole](/img/structure/B2761607.png)